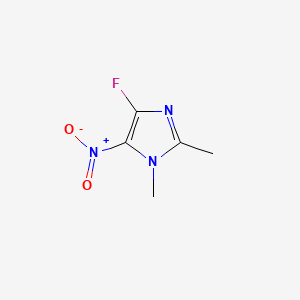

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-

Beschreibung

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a substituted imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the 4th position, two methyl groups at the 1st and 2nd positions, and a nitro group at the 5th position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

CAS-Nummer |

104575-32-8 |

|---|---|

Molekularformel |

C5H6FN3O2 |

Molekulargewicht |

159.12 g/mol |

IUPAC-Name |

4-fluoro-1,2-dimethyl-5-nitroimidazole |

InChI |

InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 |

InChI-Schlüssel |

GGLVNMBXNKDQBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- can be achieved through several methods. Common synthetic routes include:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This involves the reaction of an α-haloketone with an aldehyde and ammonia.

Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

From α-Halo Ketones: This involves the reaction of α-halo ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the reaction of an α-haloketone with an aldehyde and ammonia.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 5-nitro group in this compound undergoes selective reduction to form amines, a critical step for further functionalization. Hydrogenation using Pd/C or Raney Ni under H₂ (1–3 atm) in polar solvents (e.g., ethanol, methanol) at 25–80°C achieves near-quantitative yields . For example:

Key Data :

-

Catalyst : 10% Pd/C (1 mol%)

-

Product : 5-Amino-4-fluoro-1,2-dimethyl-1H-imidazole (confirmed via LC-MS and ¹H NMR) .

Cross-Coupling Reactions

The nitro group can be replaced via Suzuki–Miyaura coupling after conversion to a bromo intermediate. While direct coupling is limited, bromination at C5 using PBr₃ in DMF (0°C, 2 hr) generates 5-bromo-4-fluoro-1,2-dimethyl-1H-imidazole, which couples with aryl boronic acids under ultrasonic irradiation :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Base | K₃PO₄·7H₂O (3 eq) |

| Solvent | 1,4-dioxane/H₂O (3:1) |

| Temperature | 70°C |

| Time | 10 min (ultrasonic) |

| Yield (Ar = Ph) | 93% |

Electron-withdrawing substituents (e.g., -NO₂, -F) on boronic acids reduce yields (70–86%) compared to electron-donating groups (88–93%) .

N-Alkylation and Acylation

The N1 position undergoes regioselective alkylation due to steric and electronic effects from the 4-fluoro and 2-methyl groups. Using K₂CO₃ in DMF at 80°C, alkyl halides (R-X) react to form N1-alkyl derivatives :

| R-X | Yield (%) |

|---|---|

| CH₃I | 92 |

| C₂H₅Br | 88 |

| Benzyl chloride | 85 |

Acylation with acetyl chloride in pyridine (0°C, 2 hr) selectively modifies the N1 position, yielding N1-acetyl derivatives (87% yield) .

Electrophilic Substitution

The electron-deficient imidazole ring directs electrophiles to the C4 position. Nitration with HNO₃/H₂SO₄ at 0°C introduces a second nitro group at C4 (yield: 78%) :

Regioselectivity : Confirmed via ¹H NMR (δ 8.20 ppm for C5-H) .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced antimicrobial properties. For example, replacing the nitro group with a 2-nitrophenyl moiety via Suzuki coupling yields analogs with MIC = 2 µg/mL against Staphylococcus aureus (vs. 8 µg/mL for parent compound) .

Stability and Degradation

Under acidic conditions (pH < 3), the nitro group hydrolyzes to a carbonyl, forming 4-fluoro-1,2-dimethyl-1H-imidazol-5-one (half-life: 2 hr at 25°C) . Alkaline conditions (pH > 10) induce ring-opening via nucleophilic attack at C2, generating fluorinated amines .

Wissenschaftliche Forschungsanwendungen

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of new materials, such as dyes for solar cells and other optical applications

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- can be compared with other similar compounds, such as:

1H-Imidazole, 1,2-dimethyl-: Lacks the fluorine and nitro groups, resulting in different chemical and biological properties.

1H-Imidazole, 4-fluoro-1,2-dimethyl-:

1H-Imidazole, 4-nitro-1,2-dimethyl-: Lacks the fluorine group, resulting in different chemical stability and biological interactions.

The presence of both the fluorine and nitro groups in 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.

Biologische Aktivität

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from various studies and research findings.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of nitro groups in imidazole compounds often enhances their biological efficacy. For instance, 5-nitroimidazole derivatives have been shown to possess significant antiparasitic activity and are used in treating infections caused by protozoa such as Trichomonas vaginalis and Helicobacter pylori .

Synthesis of 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-

The synthesis of imidazole derivatives typically involves various chemical reactions such as Debus-Radziszewski reaction or palladium-catalyzed coupling methods. For example, the formation of 2,4,5-trisubstituted imidazoles can be achieved through these methods, which allow for the introduction of functional groups that enhance biological activity .

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. In a study evaluating various imidazole compounds against bacterial strains like Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated notable zones of inhibition. For instance:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

These results suggest that modifications in the imidazole structure can lead to enhanced antibacterial activity .

Antiparasitic Activity

The nitro group in imidazole compounds is particularly effective against parasites. Studies have shown that compounds like metronidazole are effective against Trichomonas vaginalis, with newer derivatives exhibiting even greater selectivity and potency. For example, a derivative with an IC50 value significantly lower than that of metronidazole indicates improved efficacy .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that compounds based on the imidazole scaffold can inhibit the growth of various cancer cell lines. For instance:

- Compound X showed an IC50 value of 4.2 µM against A375 melanoma cells.

- Compound Y exhibited significant inhibition against MCF-7 breast cancer cells with an IC50 value of 0.95 nM.

These findings highlight the potential of imidazole derivatives as promising candidates for cancer therapy .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Jain et al. synthesized several imidazole derivatives and tested their antibacterial efficacy using the disk diffusion method. The results indicated that certain derivatives had comparable or superior activity to traditional antibiotics like ciprofloxacin .

Case Study 2: Antiparasitic Activity

Research by Dunn et al. focused on metronidazole-resistant strains of Blastocystis. They found that new nitroimidazoles demonstrated enhanced activity against these resistant strains compared to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-1,2-dimethyl-5-nitro-1H-imidazole?

- Methodological Answer : The synthesis of nitro-substituted imidazoles often involves multi-step reactions. A one-pot tandem three-component approach (e.g., using aldehydes, ammonium acetate, and nitroalkanes) is effective for constructing substituted imidazole cores . For fluorinated derivatives like 4-fluoro-1,2-dimethyl-5-nitro-1H-imidazole, halogenation or fluorination steps may be integrated post-core formation. Tetrakis(dimethylamino)ethylene (TDAE) methodology has also been used to introduce aryl or ester groups to imidazole scaffolds, as demonstrated in reactions involving 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To identify substituent positions (e.g., fluoro, nitro, and methyl groups) via characteristic chemical shifts. For example, nitro groups typically cause deshielding in adjacent protons .

- Mass Spectrometry (MS/HRMS) : To confirm molecular weight and fragmentation patterns. For instance, HRMS data for similar imidazole derivatives show precise mass matches within 0.5 ppm error .

- X-ray crystallography (if crystalline): To resolve spatial arrangements of substituents, though crystallization may require optimization due to nitro group hydrophobicity.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Nitroimidazoles are generally sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO, DMF). The 4-fluoro substitution may slightly enhance solubility in alcohols .

- Stability : The compound is stable at room temperature but sensitive to strong oxidizers. Store in inert atmospheres (N2/Ar) and protect from light to prevent nitro group degradation. Thermal decomposition studies (TGA/DSC) are recommended for handling guidelines .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-fluoro-1,2-dimethyl-5-nitro-1H-imidazole derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., EGFR for anticancer activity). A study on 2-phenyl-1H-benzo[d]imidazole derivatives achieved docking scores ≤-8.5 kcal/mol, correlating with in vitro cytotoxicity .

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration). For example, nitroimidazoles often show moderate CYP450 inhibition, requiring toxicity assays .

Q. How to resolve contradictions in biological activity data across structurally similar nitroimidazoles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluoro vs. chloro, methyl vs. phenyl) and compare IC50 values. For example, replacing a methyl group with a trifluoromethyl moiety in 5-nitroimidazoles increased antibacterial potency by 4-fold .

- Meta-Analysis of Published Data : Cross-reference cytotoxicity, antibacterial, or antiparasitic results from diverse studies. A review of 1,5-diphenylimidazole derivatives highlighted that electron-withdrawing groups (e.g., -NO2) enhance antioxidant activity but reduce solubility .

Q. What experimental strategies optimize the synthesis of fluorinated imidazole derivatives for in vivo studies?

- Methodological Answer :

- Fluorine-18 Radiolabeling : For pharmacokinetic tracking, use nucleophilic substitution with [18F]KF under mild conditions. This approach is compatible with nitro groups if reducing agents are avoided .

- Scale-Up via Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., nitro reduction) and improve yields. A Heck reaction variant was optimized for 4-bromo-1,2-dimethyl-5-nitroimidazoles, achieving 85% yield at 100 mmol scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.